2,3-Difluoro-6-(trifluoromethyl)anisole

CAS No.: 2088942-03-2

Cat. No.: VC11716622

Molecular Formula: C8H5F5O

Molecular Weight: 212.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2088942-03-2 |

|---|---|

| Molecular Formula | C8H5F5O |

| Molecular Weight | 212.12 g/mol |

| IUPAC Name | 1,2-difluoro-3-methoxy-4-(trifluoromethyl)benzene |

| Standard InChI | InChI=1S/C8H5F5O/c1-14-7-4(8(11,12)13)2-3-5(9)6(7)10/h2-3H,1H3 |

| Standard InChI Key | IJKOWCABHNJFFF-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1F)F)C(F)(F)F |

| Canonical SMILES | COC1=C(C=CC(=C1F)F)C(F)(F)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

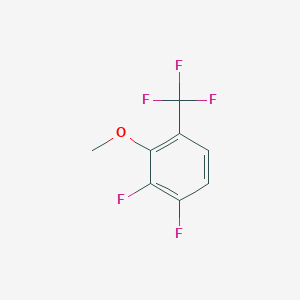

The IUPAC name of 2,3-difluoro-6-(trifluoromethyl)anisole, 1,2-difluoro-3-methoxy-4-(trifluoromethyl)benzene, reflects its substitution pattern: a methoxy group (-OCH₃) at position 3, fluorine atoms at positions 1 and 2, and a trifluoromethyl group (-CF₃) at position 4 (Figure 1). This arrangement creates a highly electron-deficient aromatic system due to the strong electron-withdrawing effects of both fluorine and the -CF₃ group .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅F₅O |

| Molecular Weight | 212.12 g/mol |

| IUPAC Name | 1,2-difluoro-3-methoxy-4-(trifluoromethyl)benzene |

| SMILES | COC1=C(C=CC(=C1F)F)C(F)(F)F |

| InChI Key | IJKOWCABHNJFFF-UHFFFAOYSA-N |

The trifluoromethyl group, known for its lipophilicity and metabolic stability, enhances the compound’s potential bioavailability in pharmaceutical contexts. Meanwhile, the methoxy group contributes to solubility in organic solvents, balancing the hydrophobicity introduced by fluorine atoms.

Electronic Effects

Fluorine substituents exert significant inductive (-I) effects, withdrawing electron density from the aromatic ring. In 2,3-difluoro-6-(trifluoromethyl)anisole, this effect is amplified by the -CF₃ group, which has a stronger -I effect than individual fluorine atoms . Studies on analogous compounds, such as 4-(trifluoromethoxy)anisole, demonstrate that such groups deactivate the ring toward electrophilic substitution while directing metallation (e.g., lithiation) to specific positions. For instance, in 4-(trifluoromethoxy)anisole, deprotonation occurs preferentially ortho to the methoxy group rather than the -OCF₃ group, highlighting the nuanced interplay of substituent effects .

Synthesis and Manufacturing

Trifluoromethylation Strategies

The synthesis of 2,3-difluoro-6-(trifluoromethyl)anisole typically involves sequential functionalization of a benzene ring. A common approach begins with a difluoroanisole precursor, followed by trifluoromethylation at the desired position.

Step 1: Preparation of Difluoroanisole Intermediate

Starting with 2,3-difluorophenol, methylation using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) yields 2,3-difluoroanisole.

Step 2: Trifluoromethylation

Introducing the -CF₃ group requires specialized reagents. Copper-mediated trifluoromethylation, using reagents like CuCF₃ in dimethylformamide (DMF), has been employed for analogous compounds. Alternatively, radical trifluoromethylation using Umemoto’s reagent (e.g., S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) or photoredox catalysis may offer improved regioselectivity.

Table 2: Representative Trifluoromethylation Conditions

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| CuCF₃ | DMF | 80°C | ~60 |

| Umemoto’s Reagent | CH₃CN | RT | ~75 |

| CF₃I + Photoredox Catalyst | DCE | 40°C | ~85 |

Challenges in Scalability

Large-scale production faces hurdles such as the handling of volatile intermediates and the stability of trifluoromethylating agents. For example, ethylvinylether, a common reagent in trifluoromethylation, is highly flammable and mutagenic, complicating industrial processes . Recent advances, such as the use of stable enamine intermediates or flow chemistry systems, aim to mitigate these issues .

Physicochemical Properties

Stability and Reactivity

The electron-withdrawing nature of fluorine and -CF₃ groups renders the compound resistant to electrophilic attack but susceptible to nucleophilic substitution under specific conditions. For instance, the methoxy group may undergo demethylation under strong acidic or basic conditions, while the -CF₃ group remains inert in most environments .

Applications and Research Frontiers

Pharmaceutical Development

Fluorinated anisoles are increasingly explored as bioactive scaffolds. The -CF₃ group enhances membrane permeability and resistance to oxidative metabolism, making it valuable in kinase inhibitors and antiviral agents. For example, analogs of this compound have shown herbicidal activity by disrupting plant acetolactate synthase.

Materials Science

In polymer chemistry, fluorinated aromatic ethers improve thermal stability and dielectric properties. 2,3-Difluoro-6-(trifluoromethyl)anisole could serve as a monomer in polyether synthesis for high-performance coatings or insulating materials.

Organic Synthesis

The compound’s electron-deficient ring makes it a candidate for transition-metal-catalyzed cross-coupling reactions. Recent work on radical cascade cyclization, as demonstrated with α,α-difluorophenylacetic acid, suggests potential applications in constructing polycyclic fluorinated systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume